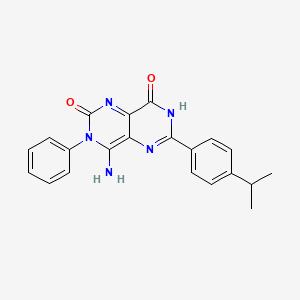

4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Description

4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a derivative of the diazaquinazoline-dione class, characterized by a bicyclic quinazoline core with two nitrogen atoms at positions 5 and 7 and ketone groups at positions 2 and 7. The compound features a phenyl group at position 3 and a 4-isopropylphenyl substituent at position 8. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the isopropyl group, which may influence bioavailability and binding interactions.

Properties

IUPAC Name |

4-amino-3-phenyl-6-(4-propan-2-ylphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-12(2)13-8-10-14(11-9-13)19-23-16-17(20(27)25-19)24-21(28)26(18(16)22)15-6-4-3-5-7-15/h3-12H,22H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPKADEBZDJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of quinazoline compounds displayed potent cytotoxicity against various cancer cell lines, suggesting that the structural features of this compound may enhance its efficacy as an anticancer agent .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been observed. For instance, some derivatives have been reported to inhibit enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in a mouse model with induced tumors. The results indicated a significant reduction in tumor size compared to controls, with minimal side effects noted at therapeutic doses. The study concluded that the compound could be a viable candidate for further development in cancer therapy .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Anticancer Mechanism

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This pathway leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Antimicrobial Mechanism

The antimicrobial action is believed to stem from interference with bacterial cell wall synthesis and disruption of membrane integrity. This leads to increased permeability and eventual cell lysis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-isopropylphenyl group in the target compound enhances lipophilicity compared to the 2-furyl group in the analog from . This may improve membrane permeability but reduce aqueous solubility.

Molecular Weight :

- The target compound’s molecular weight (413.48 g/mol) falls between the furyl-substituted analog (321.29 g/mol) and the trimethoxyphenyl derivative (489.4 g/mol). This mid-range weight may offer a balance between bioavailability and potency.

The fluorinated analog in highlights the role of halogenation in optimizing bioactivity, a strategy applicable to the target compound.

Research Findings and Gaps

- Synthesis and Characterization : Methods for analogous compounds often involve cyclocondensation or silver-mediated reactions, as seen in heterocyclic dioxazole synthesis . However, specific protocols for the target compound remain undocumented.

- Biological Studies: Limited data exist on diazaquinazoline-diones’ bioactivity. The commercial availability of the furyl-substituted analog implies ongoing research interest, likely in drug discovery or agrochemistry.

- Contradictions and Gaps : While substituent effects can be theorized, experimental data on solubility, stability, and toxicity are absent. Further studies are needed to validate inferred properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization. For example, analogous dione derivatives are synthesized via base-catalyzed reactions (e.g., sodium hydroxide in ethanol) under controlled temperatures (e.g., 48 hours at room temperature) to achieve high yields . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), or catalyst type (e.g., acidic vs. basic conditions). Purity can be verified via HPLC or NMR, with impurities tracked using mass spectrometry.

Q. How should researchers design experiments to characterize the physical-chemical properties of this compound?

- Answer : Key properties include solubility (via shake-flask method), logP (octanol-water partition coefficient), and thermal stability (TGA/DSC). For example, antioxidant activity in similar compounds is assessed using DPPH radical scavenging assays and total phenolic content quantification . Structural confirmation requires FT-IR, H/C NMR, and X-ray crystallography. Environmental persistence studies (e.g., hydrolysis/photolysis rates) should follow OECD guidelines .

Q. What experimental frameworks are suitable for initial biological activity screening?

- Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For antimicrobial screening, follow CLSI standards with Gram-positive/negative bacterial strains. Antioxidant assays (e.g., FRAP or ABTS) should include positive controls like ascorbic acid . Dose-response curves (IC) and statistical validation (e.g., ANOVA with p < 0.05) are critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies may arise from variations in cell lines, compound purity, or assay protocols. For example, antioxidant results might conflict due to differences in solvent polarity (aqueous vs. DMSO) or incubation times. Mitigation strategies:

- Standardize protocols : Adopt OECD or CLSI guidelines for assays.

- Control variables : Use identical cell lines (e.g., HEK-293 vs. HeLa) and purity thresholds (>95%).

- Meta-analysis : Compare data across studies using statistical tools (e.g., random-effects models) .

Q. What advanced methodologies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

- Answer : Follow longitudinal environmental simulations (e.g., Project INCHEMBIOL’s framework):

- Abiotic studies : Assess photodegradation (UV-Vis spectroscopy) and soil adsorption (batch equilibrium tests).

- Biotic studies : Use model organisms (e.g., Daphnia magna for acute toxicity) and microcosm ecosystems to evaluate bioaccumulation . Advanced mass spectrometry (LC-QTOF) can track metabolites in environmental samples.

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Answer : Employ computational (molecular docking, MD simulations) and biophysical methods (SPR, ITC). For example, docking studies using AutoDock Vina can predict binding affinities to targets like DNA topoisomerases. Validate findings with in vitro assays (e.g., fluorescence polarization for DNA intercalation) and structural biology (cryo-EM or X-ray co-crystallography) .

Q. What statistical and experimental designs are optimal for multi-variable studies (e.g., structure-activity relationships)?

- Answer : Use factorial designs (e.g., 2 designs) to evaluate variables like substituent groups or reaction temperatures. For SAR, apply multivariate regression or machine learning (e.g., random forests) to correlate structural descriptors (e.g., Hammett constants) with activity. Randomized block designs with split plots (e.g., 4 replicates, 5 plants per block) ensure robustness in biological assays .

Methodological Considerations

Q. How should interdisciplinary research (e.g., environmental chemistry and toxicology) be structured for this compound?

- Answer : Adopt a tiered approach:

- Phase 1 : Laboratory studies (e.g., OECD 301 biodegradability tests).

- Phase 2 : Mesocosm experiments simulating real ecosystems.

- Phase 3 : Field monitoring (e.g., LC-MS/MS in water/soil samples). Cross-disciplinary teams should integrate data using platforms like R or Python for meta-analysis .

Q. What quality control measures are critical for ensuring reproducibility in synthesis and bioassays?

- Answer :

- Synthesis : Track intermediates via TLC, enforce strict anhydrous conditions, and use certified reference materials.

- Bioassays : Include internal standards (e.g., deuterated analogs in LC-MS), blinded analyses, and inter-laboratory validation. Detailed logs of equipment calibration (e.g., pH meters, spectrophotometers) are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.